6-Maléimido-1-hexanol

Vue d'ensemble

Description

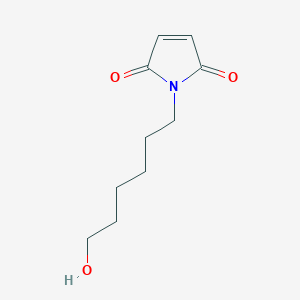

6-Maleimido-1-hexanol is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a maleimide group attached to a hexanol moiety. This compound is particularly valued in polymer and materials science research due to its highly reactive maleimide group, which readily undergoes Michael addition or thiol-ene reactions with thiols .

Applications De Recherche Scientifique

6-Maleimido-1-hexanol has diverse applications in scientific research, including:

Polymer Science: It is used in the synthesis of functional polymers through thiol-ene reactions.

Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules via the maleimide-thiol reaction.

Drug Delivery Systems: Its reactivity makes it useful in the development of drug delivery systems, where it can be used to modify drug molecules or carriers.

Biomaterial Synthesis: It is utilized in the synthesis of biomaterials, particularly those requiring functionalization with thiol groups.

Mécanisme D'action

Target of Action

6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.

Mode of Action

The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.

Action Environment

The action, efficacy, and stability of 6-Maleimido-1-hexanol can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.

Analyse Biochimique

Biochemical Properties

It is known that the maleimide group in 6-Maleimido-1-hexanol is highly reactive towards thiols . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain thiol groups. The nature of these interactions is likely to be covalent bonding, given the reactivity of the maleimide group .

Molecular Mechanism

This suggests that 6-Maleimido-1-hexanol may exert its effects at the molecular level through binding interactions with biomolecules that contain thiol groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Maleimido-1-hexanol can be synthesized through various synthetic routes. One common method involves the reaction of maleic anhydride with 6-amino-1-hexanol, followed by cyclization to form the maleimide ring . The reaction typically requires an inert atmosphere and moderate heating to facilitate the cyclization process.

Industrial Production Methods

The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Maleimido-1-hexanol undergoes several types of chemical reactions, including:

Michael Addition: The maleimide group reacts with thiols in a Michael addition reaction, forming stable thioether linkages.

Diels-Alder Reaction: The maleimide group can also participate in Diels-Alder reactions with dienes, forming cyclohexene derivatives.

Common Reagents and Conditions

Michael Addition: Common reagents include thiols, and the reaction is typically carried out under mild conditions, often at room temperature.

Diels-Alder Reaction: This reaction requires a diene and is usually conducted at elevated temperatures to facilitate the cycloaddition.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methylmaleimide: Similar to 6-Maleimido-1-hexanol but lacks the hexanol moiety, making it less versatile for certain applications.

N-Ethylmaleimide: Another similar compound, also lacking the hexanol moiety.

Uniqueness

6-Maleimido-1-hexanol is unique due to its hexanol moiety, which provides additional functionality and reactivity compared to other maleimide compounds. This makes it particularly useful in applications requiring both maleimide reactivity and hydroxyl functionality .

Activité Biologique

6-Maleimido-1-hexanol is a compound that has garnered attention for its significant biological activity, particularly due to its unique chemical structure, which features a maleimide group that can form covalent bonds with thiol groups in biomolecules. This property positions it as a valuable tool in bioconjugation and biomedical research.

Chemical Structure and Properties

6-Maleimido-1-hexanol, with the molecular formula , is characterized by:

- A maleimide group , which is reactive towards thiol (-SH) groups.

- A hexanol chain , which enhances its solubility and biological compatibility.

This compound appears as a light yellow oil and is categorized under nitrogen-containing compounds. Its ability to react with thiols allows for the attachment of various biomolecules, enabling diverse applications in research and medicine.

The primary biological activity of 6-Maleimido-1-hexanol is attributed to its reactivity with thiol groups on proteins and other biomolecules. This interaction leads to the formation of stable covalent bonds, which can be utilized for:

- Bioconjugation : Attaching drugs, imaging agents, or other functional moieties to proteins or peptides.

- Studying protein interactions : By selectively labeling cysteine residues in proteins, researchers can investigate protein-protein interactions using techniques like mass spectrometry and crosslinking.

1. Bioconjugation Reagents

6-Maleimido-1-hexanol serves as an effective bioconjugation reagent due to its specificity for thiol groups. It allows for:

- The development of targeted drug delivery systems.

- The preparation of labeled biomolecules for imaging studies.

2. Protein Interaction Studies

Research has demonstrated that 6-Maleimido-1-hexanol can be used to study protein interactions by labeling cysteine residues. This facilitates the investigation of complex biological processes and pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 6-Maleimido-1-hexanol:

Study on Protein Labeling

A study highlighted the use of maleimide derivatives in immobilizing single-strand DNA (ssDNA) onto gold surfaces via thiol chemistry. This approach demonstrated the stability and selectivity of maleimide-thiol interactions, showcasing the utility of such compounds in biosensing applications .

Cytotoxicity Assessments

Research on phenolic acids has indicated that compounds with reactive groups exhibit cytotoxic effects against various cancer cell lines. Although not directly tested on 6-Maleimido-1-hexanol, these findings suggest that similar mechanisms may be explored for this compound .

Comparative Analysis

To better understand the unique properties of 6-Maleimido-1-hexanol, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 6-Maleimido-1-hexanal | Aldehyde derivative | Similar maleimide group; reactive towards thiols but contains an aldehyde group. |

| Maleic Anhydride | Dicarboxylic anhydride | Precursor for many maleimide derivatives; highly reactive towards nucleophiles. |

| 5-(2-Aminoethyl)maleimide | Amino derivative | Contains an amino group; used for protein labeling applications. |

This table illustrates how 6-Maleimido-1-hexanol stands out due to its combination of both maleimide and hydroxyl functionalities, offering enhanced reactivity and application potential.

Propriétés

IUPAC Name |

1-(6-hydroxyhexyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMIVBMALOISKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479910 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157503-18-9 | |

| Record name | 6-Maleimido-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.